

Engeletin comparative toxicity profile other compounds

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Compound Focus: Engeletin

CAS No.: 572-31-6

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Engeletin Safety Profile in Experimental Models

Disease Model	Test System	Administration	Highest Non-Toxic Dose / NOAEL	Key Safety Findings
Pulmonary Fibrosis [1]	C57BL/6 mice	Intraperitoneal	25 mg/kg for 28 days	No reported toxicity; improved lung function and structure.
Inflammatory Bowel Disease [2]	C57BL/6 mice	Oral gavage	40 mg/kg for 10 days	No toxicity in control mice; alleviated colitis symptoms.
Osteoarthritis [3] [4]	Rat chondrocytes	<i>In vitro</i>	160 µM for 24-48 hours	No cytotoxicity; cell viability unaffected.
Insulin Resistance [5] [6]	Human HepG2 liver cells	<i>In vitro</i>	100 µM for 48-72 hours	No cytotoxicity; MTT assay confirmed.
Intervertebral Disc Degeneration [7]	Rat nucleus pulposus cells	<i>In vitro</i>	160 µM for 24-72 hours	No cytotoxicity; did not inhibit cell proliferation.

A 2023 review of **Engeletin**'s pharmacology confirms that it **demonstrates low cytotoxicity**, which supports its potential for safe therapeutic application [8].

Detailed Experimental Protocols

For researchers aiming to replicate these safety assessments, here are the core methodologies from the cited studies.

- **In Vivo Model Protocols:**

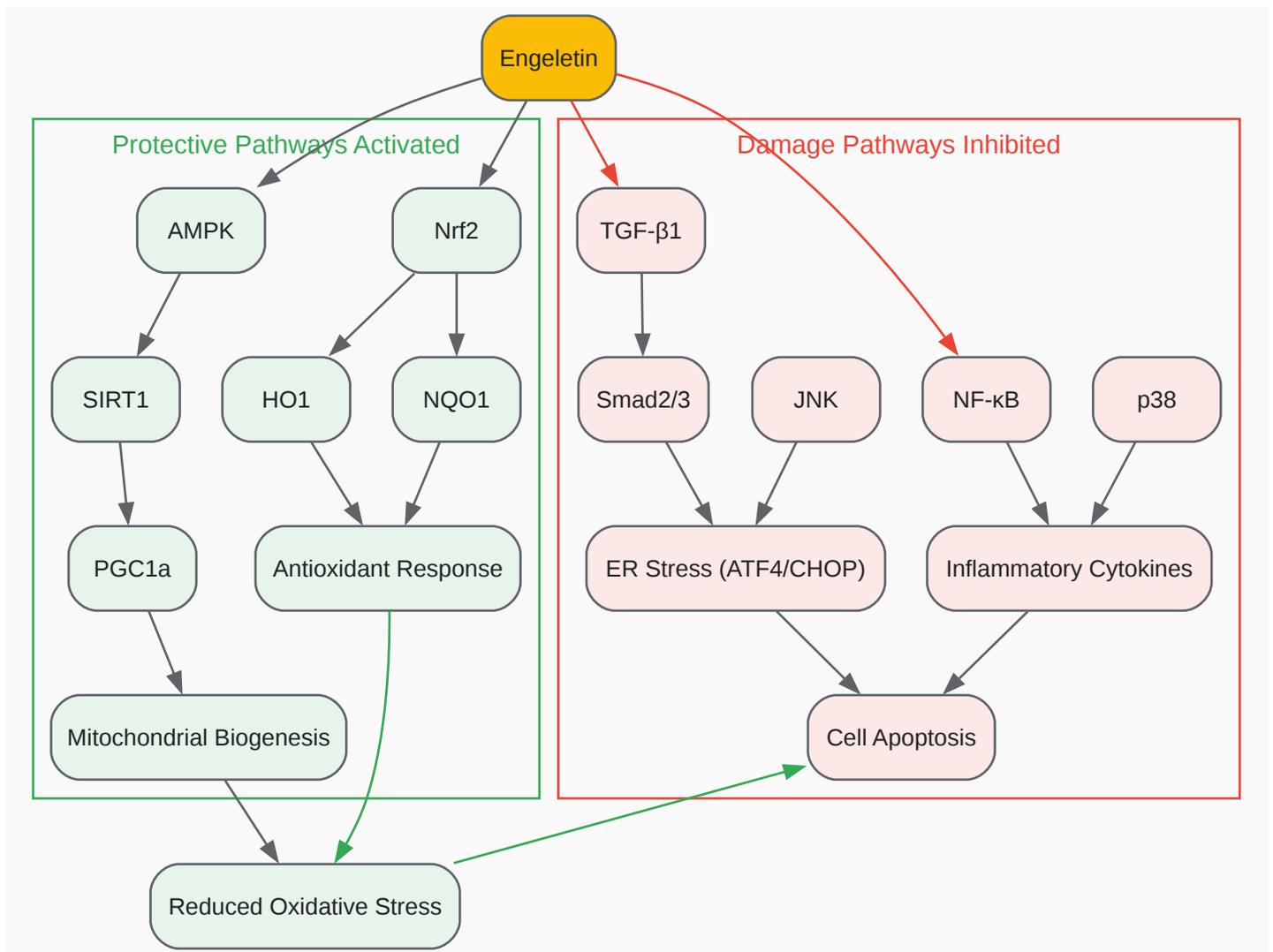
- **Pulmonary Fibrosis [1]:** Male C57BL/6 mice (20±5 g) received a single intratracheal instillation of bleomycin (5 mg/kg) to induce fibrosis. **Engeletin** (25 mg/kg) was administered via intraperitoneal injection every other day until day 14, then daily until day 28. Safety was evaluated through histological analysis of lung tissues and animal survival.
- **Inflammatory Bowel Disease [2]:** Colitis was induced in male C57BL/6 mice (6-8 weeks old) via 2.5% dextran sulfate sodium (DSS) in drinking water for 7 days. **Engeletin** (10, 20, 40 mg/kg) was dissolved in corn oil and administered daily by oral gavage, starting 3 days before DSS exposure. Toxicity was assessed by monitoring body weight, disease activity index (DAI), and colonoscopy in control and treated groups.

- **In Vitro Cytotoxicity Assays:**

- **Cell Viability (CCK-8) Assay [3] [4] [7]:** Cells (e.g., chondrocytes, nucleus pulposus cells) are seeded in 96-well plates. After adhering, they are treated with a concentration gradient of **Engeletin** (e.g., 0-160 µM) for 24-72 hours. Then, the culture medium is replaced with one containing 10% CCK-8 solution. After incubation (e.g., 2 hours at 37°C), the absorbance is measured at 450 nm. Cell viability is calculated as a percentage relative to the control group.
- **Cell Viability (MTT) Assay [5] [6]:** This method follows a similar principle. After treatment with **Engeletin**, MTT reagent is added to the wells. Living cells reduce MTT to purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured to determine the proportion of viable cells.

Mechanisms Underlying Low Toxicity

The favorable safety profile of **Engeletin** is attributed to its multi-target mechanisms of action, which primarily involve the activation of protective cellular pathways and the inhibition of damage-inducing signals. The following diagram illustrates the key molecular pathways identified in the research.



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This diagram illustrates how **Engeletin**'s action of **boosting cellular defense systems** (like antioxidant responses and mitochondrial health) while **simultaneously suppressing key drivers of cellular damage** (like inflammation and ER stress) contributes to its observed therapeutic efficacy and low toxicity profile [1] [2] [3].

Interpretation and Research Implications

The data consistently shows that **Engeletin** has a **wide safety margin** in the experimental conditions tested. However, for a formal comparative toxicity profile, please note:

- **Direct comparisons are limited.** Most studies focus on **Engeletin**'s efficacy and safety within a single model, not head-to-head with other compounds.
- **Standardized data is needed.** Future work should generate data using standardized assays (like IC50 values in uniform cell lines) to allow direct comparison with reference compounds.

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